REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([F:10])=[C:4]([F:11])[CH:3]=1.[CH2:12](B([O-])OC(C(C)(C)C)C)[CH:13]=[CH2:14].[F-].[Cs+]>O1CCCC1.C(OCC)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:14]([C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([F:10])=[C:4]([F:11])[CH:3]=1)[CH:13]=[CH2:12] |f:2.3,^1:39,41,60,79|
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Name
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|
Quantity
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3.06 g
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(C(=C1)OC)F)F
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Name
|
pinacolyl allylboronate
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Quantity
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4.54 mL
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Type
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reactant
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Smiles
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C(C=C)B(OC(C)C(C)(C)C)[O-]
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Name
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|
Quantity
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7.62 g
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Type
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reactant
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Smiles
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[F-].[Cs+]
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Name
|
|
Quantity
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115 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Name
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|
Quantity
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3.04 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is subsequently heated
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Type
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TEMPERATURE
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Details
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under reflux for 48 h
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Duration
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48 h
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Type
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EXTRACTION
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Details
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extracted with 100 ml of water and 100 ml of saturated NaCl solution
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases are dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated to dryness in vacuo
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Type
|
CUSTOM
|
Details
|
The residue is purified by flash column chromatography on silica gel (solvent: cyclohexane)
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Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C=1C=C(C(=C(C1)F)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.59 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |